Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate
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Overview
Description
Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate is an organic compound that features a benzyl carbamate moiety linked to a phenoxyethyl group substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with 2-chloroethylamine under basic conditions to form 2-(3-bromo-5-(trifluoromethyl)phenoxy)ethylamine.
Carbamate Formation: The intermediate 2-(3-bromo-5-(trifluoromethyl)phenoxy)ethylamine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxyethyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Products include phenoxyacetic acid derivatives.
Reduction: Products include phenoxyethylamine derivatives.
Hydrolysis: Products include benzyl alcohol and 2-(3-bromo-5-(trifluoromethyl)phenoxy)ethylamine.
Scientific Research Applications
Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of trifluoromethyl and bromine substituents on biological activity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and bromine groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(3-chloro-5-(trifluoromethyl)phenoxy)ethyl)carbamate
- Benzyl (2-(3-bromo-5-(difluoromethyl)phenoxy)ethyl)carbamate
- Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate
Uniqueness
Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
benzyl N-[2-[3-bromo-5-(trifluoromethyl)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO3/c18-14-8-13(17(19,20)21)9-15(10-14)24-7-6-22-16(23)25-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTADQNHINWHZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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